molecular formula C17H10F2N4S B14943180 3-(2,5-difluorophenyl)-6-[(E)-2-phenylethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-(2,5-difluorophenyl)-6-[(E)-2-phenylethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B14943180
M. Wt: 340.4 g/mol
InChI Key: WQBQXJDUYOWAML-RMKNXTFCSA-N
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Description

3-(2,5-Difluorophenyl)-6-[(E)-2-phenyl-1-ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that features a unique combination of triazole and thiadiazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-difluorophenyl)-6-[(E)-2-phenyl-1-ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can be achieved through a one-pot catalyst-free procedure. This method involves the reaction of dibenzoylacetylene with triazole derivatives at room temperature, resulting in excellent yields .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

    Reduction: Reduction reactions can also occur, often involving the removal of oxygen atoms or the addition of hydrogen atoms.

    Substitution: Substitution reactions, where one functional group is replaced by another, are common for this compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Various halogenating agents and nucleophiles can be employed under mild to moderate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce hydrogenated forms of the compound.

Scientific Research Applications

Mechanism of Action

The mechanism by which 3-(2,5-difluorophenyl)-6-[(E)-2-phenyl-1-ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole exerts its effects is primarily through interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind effectively to these targets, thereby modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

    Thiazolo[3,2-b][1,2,4]triazole: Similar in structure but lacks the phenyl and ethenyl groups.

    Triazolo[1,5-a]pyrimidine: Contains a triazole ring but differs in the arrangement of nitrogen atoms.

    Triazolo[3,4-b][1,3,4]thiadiazine: Similar core structure but with different substituents.

Uniqueness

3-(2,5-Difluorophenyl)-6-[(E)-2-phenyl-1-ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole stands out due to its specific combination of functional groups and the presence of both triazole and thiadiazole rings

Properties

Molecular Formula

C17H10F2N4S

Molecular Weight

340.4 g/mol

IUPAC Name

3-(2,5-difluorophenyl)-6-[(E)-2-phenylethenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C17H10F2N4S/c18-12-7-8-14(19)13(10-12)16-20-21-17-23(16)22-15(24-17)9-6-11-4-2-1-3-5-11/h1-10H/b9-6+

InChI Key

WQBQXJDUYOWAML-RMKNXTFCSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C2=NN3C(=NN=C3S2)C4=C(C=CC(=C4)F)F

Canonical SMILES

C1=CC=C(C=C1)C=CC2=NN3C(=NN=C3S2)C4=C(C=CC(=C4)F)F

Origin of Product

United States

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